

A Comparative Analysis of Gummiferin (Carboxyatractyloside) and Atractyloside Toxicity

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Compound of Interest

Compound Name: *Gummiferin*

Cat. No.: *B8144436*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicity of **gummiferin**, now more commonly known as carboxyatractyloside (CATR), and its structural analogue, atractyloside (ATR). Both are potent toxins found in plants of the Asteraceae family, such as the cocklebur (*Xanthium strumarium*) and the Mediterranean thistle (*Atractylis gummifera*).^{[1][2][3]} Their ingestion can lead to severe and often fatal poisoning in both humans and livestock, primarily targeting the liver and kidneys.^{[3][4]}

The primary mechanism of toxicity for both compounds is the inhibition of the mitochondrial ADP/ATP carrier (AAC), also known as the adenine nucleotide translocator (ANT). This protein is crucial for cellular energy metabolism as it exchanges cytosolic adenosine diphosphate (ADP) for mitochondrial adenosine triphosphate (ATP). By blocking this exchange, CATR and ATR effectively halt oxidative phosphorylation, leading to cellular energy depletion and subsequent cell death.

Quantitative Toxicity Data

Carboxyatractyloside is significantly more potent than atractyloside. The lethal dose 50 (LD50) is a measure of the lethal dose of a toxin required to kill 50% of a tested population. The available data for rats clearly illustrates this difference in potency.

Compound	Route of Administration	Species	LD50 (mg/kg)
Carboxyatractyloside (Gummiferin)	Intraperitoneal (i.p.)	Rat	2.9 - 13.5
Atractyloside	Intraperitoneal (i.p.)	Rat	143
Atractyloside	Subcutaneous (s.c.)	Rat	155

Mechanism of Action: A Comparative Overview

While both compounds target the same mitochondrial protein, there are subtle differences in their interaction. Atractyloside acts as a competitive inhibitor of the ADP/ATP translocase. In contrast, carboxyatractyloside is a non-competitive inhibitor, meaning its effect is not overcome by increasing the concentration of ADP. This non-competitive inhibition contributes to the higher potency of CATR.

The inhibition of the ADP/ATP translocase by these toxins leads to a cascade of events culminating in apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway. The disruption of the mitochondrial membrane potential and the opening of the permeability transition pore lead to the release of cytochrome c into the cytoplasm. This, in turn, activates a caspase cascade, leading to the execution of the apoptotic program.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the toxicological assessment of **gummiferin** (carboxyatractyloside) and atractyloside.

Acute Oral Toxicity (LD50) Determination in Rodents (Up-and-Down Procedure - UDP)

This method is a refined approach to determining the LD50 that minimizes the number of animals required.

Materials:

- Test substance (**Gummiferin** or Atractyloside)
- Vehicle for administration (e.g., water, saline)
- Healthy, young adult rodents (e.g., Wistar rats), fasted overnight with free access to water
- Oral gavage needles
- Animal observation cages

Procedure:

- Dose Selection: A starting dose is chosen based on available data, typically near the estimated LD50.
- Administration: A single animal is dosed by oral gavage.
- Observation: The animal is observed for signs of toxicity and mortality for a defined period, typically up to 14 days.
- Dose Adjustment:
 - If the animal survives, the dose for the next animal is increased by a set factor (e.g., 1.5).
 - If the animal dies, the dose for the next animal is decreased by a set factor (e.g., 0.7).
- Iteration: This process is repeated with a small number of animals until the criteria for stopping are met (e.g., a certain number of reversals in outcome).
- LD50 Calculation: The LD50 is then calculated using statistical methods appropriate for the UDP.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

- Cultured cells (e.g., HepG2 human liver cells, or renal proximal tubule cells)
- 96-well cell culture plates
- Test compounds (**Gummiferin** or Atractyloside) dissolved in a suitable solvent
- MTT solution (5 mg/mL in phosphate-buffered saline)
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Treatment:** Expose the cells to various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage of the control, and the IC₅₀ (the concentration of toxin that inhibits 50% of cell viability) can be calculated.

Mitochondrial ADP/ATP Exchange Assay

This assay directly measures the activity of the ADP/ATP translocase in isolated mitochondria.

Materials:

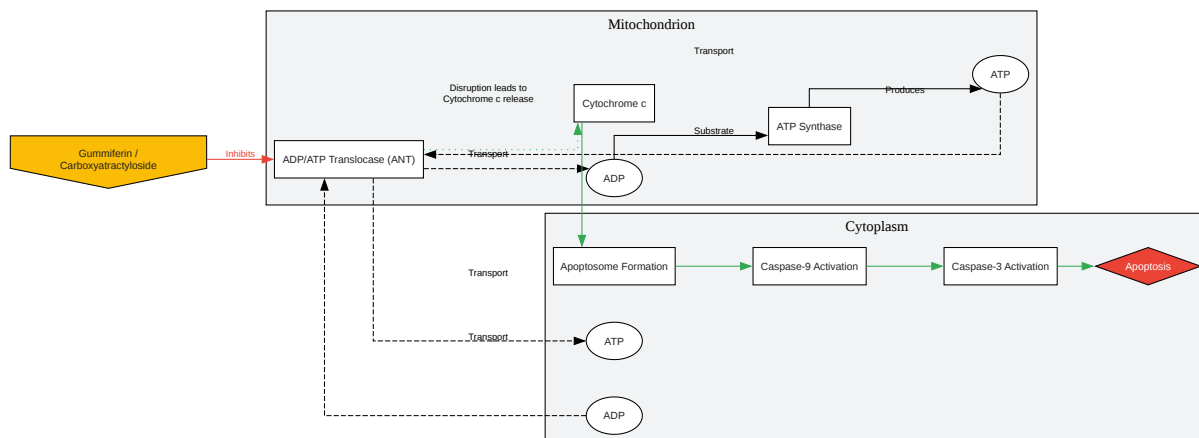
- Isolated mitochondria from a suitable source (e.g., rat liver)
- Assay buffer
- ADP and ATP standards
- Radiolabeled ADP (e.g., [^{14}C]ADP)
- Inhibitors (**Gummiferin** or Atractyloside)
- Scintillation counter and vials

Procedure:

- Mitochondria Preparation: Isolate mitochondria from fresh tissue using differential centrifugation.
- Assay Initiation: Incubate the isolated mitochondria in the assay buffer.
- Inhibitor Addition: Add the desired concentration of **gummiferin** or atractyloside and incubate for a short period.
- Transport Measurement: Initiate the exchange reaction by adding radiolabeled ADP.
- Reaction Termination: After a specific time, stop the transport process (e.g., by adding a potent inhibitor like carboxyatractyloside in excess or by rapid filtration).
- Quantification: Separate the mitochondria from the incubation medium and measure the amount of radiolabeled ADP taken up by the mitochondria using a scintillation counter.
- Data Analysis: The rate of ADP/ATP exchange is calculated and the inhibitory effect of the compounds is determined.

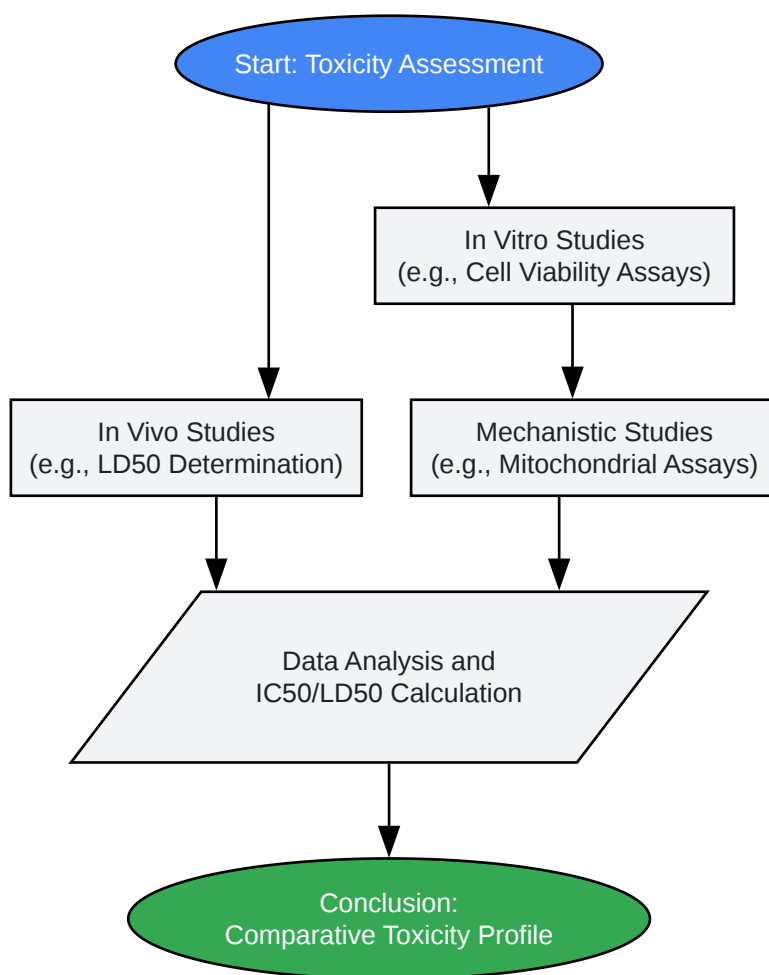
Visualizing the Toxicological Profile

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.



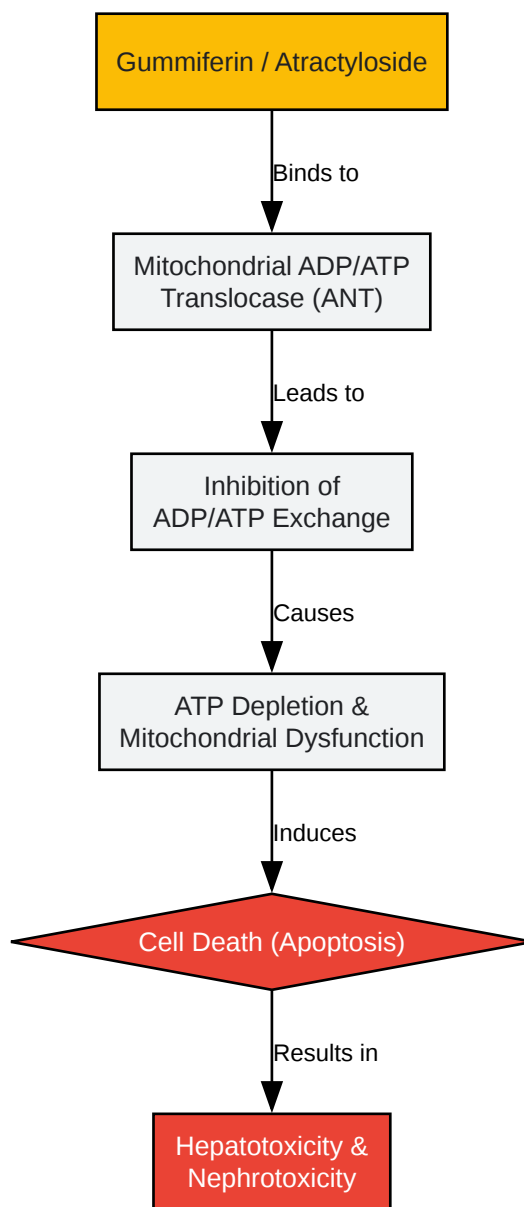
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Caption: Signaling pathway of **Gummiiferin**/Carboxyatractylolide toxicity.



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Caption: General experimental workflow for toxicity assessment.



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Caption: Logical relationship of the toxic mechanism.

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